Virstatin
Overview
Description
Virstatin is a small molecule known for its ability to inhibit the activity of the cholera protein, ToxT . This compound was first identified in 2005 through a phenotypic screen of a chemical library, and its efficacy was demonstrated in infected mice . This compound is an isoquinoline alkaloid and has shown significant potential in reducing the virulence of Vibrio cholerae, the bacterium responsible for cholera .
Mechanism of Action
Target of Action
Virstatin is a small molecule that primarily targets the cholera protein, ToxT . ToxT is a key virulence factor in Vibrio cholerae, the bacterium responsible for cholera . It plays a crucial role in the expression of other virulence factors, including cholera toxin and the toxin-coregulated pilus .
Mode of Action
This compound acts by inhibiting the activity of ToxT . It achieves this by preventing the dimerization of the transcriptional activator ToxT . This inhibition disrupts the ability of ToxT to activate the expression of virulence factors, thereby reducing the virulence of Vibrio cholerae .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ToxT-regulated virulence pathway in Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of the cholera toxin and the toxin-coregulated pilus . These are major virulence factors that contribute to the pathogenicity of Vibrio cholerae .
Pharmacokinetics
It is known that this compound interacts with human serum albumin, which could potentially influence its distribution and elimination
Result of Action
The primary result of this compound’s action is a significant reduction in the virulence of Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of key virulence factors, thereby reducing the bacterium’s ability to cause disease . In addition, this compound has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii, demonstrating its potential as an antibiofilm agent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the formation of biofilms, which this compound inhibits, can be influenced by factors such as nutrient availability and physical conditions . .
Biochemical Analysis
Biochemical Properties
Virstatin interacts with human serum albumin (HSA) through various biophysical methods . The binding of this compound to HSA was monitored using different isomeric forms of HSA by absorption and fluorescence spectroscopy .
Cellular Effects
The interaction of this compound with HSA leads to a considerable quenching of the intrinsic fluorescence of HSA . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The distance between the donor (Trp214 in HSA) and the acceptor (this compound), obtained from Forster-type fluorescence resonance energy transfer (FRET), was found to be 3.05 nm . This indicates that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The binding of this compound to HSA is an enthalpy-driven process . Over time, this interaction leads to conformational changes in HSA, as observed from circular dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy . This suggests that this compound may have long-term effects on cellular function.
Preparation Methods
Virstatin can be synthesized through a simple two-step process . The synthetic route involves the reaction of 1,8-naphthalimide with butyric acid under specific conditions . The reaction conditions typically include the use of a solvent such as dimethylformamide and a catalyst like triethylamine . The product is then purified through recrystallization to obtain pure this compound
Chemical Reactions Analysis
Virstatin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the naphthalimide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Virstatin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Virstatin is unique in its specific inhibition of ToxT. Similar compounds include:
Isoquinoline Alkaloids: These compounds share structural similarities with this compound and exhibit various biological activities.
Other Antivirulence Agents: Compounds like this compound that target bacterial virulence rather than killing the bacteria directly.
This compound stands out due to its specific mechanism of action and its potential for therapeutic use in cholera treatment .
Biological Activity
Virstatin is a small molecule known for its significant role in inhibiting the virulence of Vibrio cholerae, the bacterium responsible for cholera. Its primary mechanism of action involves the inhibition of the transcriptional activator ToxT, which is crucial for the expression of virulence factors such as cholera toxin (CT) and the toxin-coregulated pilus (TCP). This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
This compound functions by preventing the dimerization of ToxT, which is essential for its transcriptional activity. The inhibition of ToxT dimerization leads to a reduction in the expression of virulence factors. The following key points summarize its mechanism:
- Dimerization Inhibition : this compound disrupts the ability of ToxT to form homodimers, which is necessary for its activation at virulence gene promoters. In vitro studies have shown that this compound can inhibit ToxT dimerization at concentrations as low as 10 µM, with complete inhibition observed at higher concentrations (20-50 µM) .
- Transcriptional Activity Reduction : The inhibition of dimerization correlates with decreased transcriptional activity at the ctx promoter, as demonstrated in β-galactosidase reporter assays .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.
1. Inhibition of Virulence in Vibrio cholerae
A pivotal study demonstrated that this compound effectively prevents intestinal colonization by Vibrio cholerae in an infant mouse model. The study revealed that this compound treatment resulted in a significant decrease in CT and TCP expression, underscoring its potential as a therapeutic agent against cholera .
2. Binding Affinity Studies
Research utilizing saturation transfer difference (STD) NMR spectroscopy has confirmed that this compound binds to ToxT with a dissociation constant () ranging from 331 to 483 µM. This binding is critical for its inhibitory effects on ToxT activity .
3. Interaction with Human Serum Albumin
This compound has also been studied for its interaction with human serum albumin (HSA), which is significant for understanding its pharmacokinetics. Binding studies indicated that this compound interacts with HSA, leading to conformational changes in the protein and stabilization against thermal unfolding . The binding constants were found to be approximately for one conformer of HSA.
Data Tables
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Record name | Virstatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Virstatin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237406 | |
Record name | Isodibut | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202484 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88909-96-0 | |
Record name | Virstatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodibut | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodibut | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIRSTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.